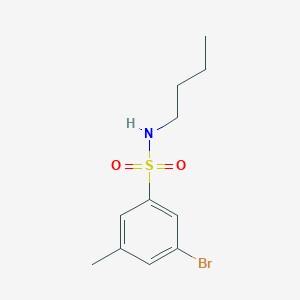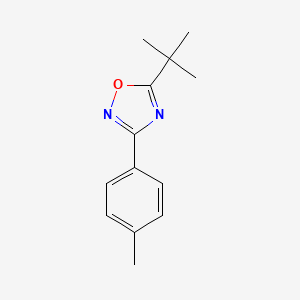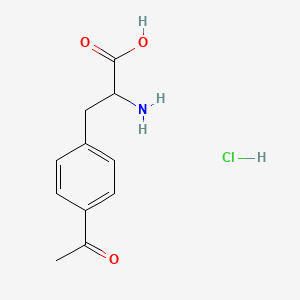![molecular formula C6H13NS B1372565 2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine CAS No. 1030420-69-9](/img/structure/B1372565.png)
2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine” is a chemical compound with the formula C6H13NS and a molecular weight of 131.24 . It is also known by its IUPAC name, "2-(cyclopropylmethylsulfanyl)ethanamine" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H13NS/c7-3-4-8-5-6-1-2-6/h6H,1-5,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Hepatoprotective Applications
Research has shown that sulfanyl-substituted compounds, which include structural analogues of S-adenosyl-L-methionine (SAM), a known effective hepatoprotective drug, have been synthesized and studied for their hepatoprotective properties. These compounds, including bis(isoxazolylsulfanyl)ethane, demonstrate hepatoprotective activity. In particular, a palladium(II) complex of such a compound has been found to possess hepatoprotective activity comparable to SAM, with non-toxic properties (Akhmetova et al., 2018).
Catalysis and Complex Formation
Studies have explored the use of sulfanyl compounds in catalysis and complex formation. This includes the synthesis of water-soluble amine phenols and their complex formation with aluminum(III), gallium(III), and indium(III). These studies help in understanding the solution structures of these complexes and are significant in the field of inorganic chemistry (Caravan & Orvig, 1997).
Asymmetric Synthesis
The asymmetric synthesis of anti-1,2-sulfanyl amines has been achieved with high diastereomeric and enantiomeric excesses. This method is critical for producing compounds with two adjacent stereogenic centres, which have applications in various chemical syntheses (Enders et al., 2003).
Structural and Chemical Studies
Research on 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane has provided insights into the crystalline structure and molecular interactions of such compounds. These studies are valuable for understanding the chemical properties and potential applications of these molecules (Lennartson & McKenzie, 2011).
Synthesis of Novel Compounds
Sulfanyl compounds have been used to synthesize new chemical entities, such as sulfanyl alcohols, ethers, and amines, with potential applications in pharmaceuticals and materials science. The synthesis of dithiol analogs of TADDOL is an example of this application (Pichota et al., 2012).
Deuterative Cyclization
The regioselective H/D exchange reaction in heterocycles via reductive cyclization of sulfanyl 1,6-diynes has been studied. This process is important for the deuteration of functional groups in organic synthesis (Ito & Yoshimatsu, 2015).
Safety and Hazards
This compound is associated with several hazard statements, including H227, H302, H312, H314, H332, and H335 . These codes correspond to various hazards, such as being harmful if swallowed or inhaled, causing skin and eye irritation, and being potentially harmful to the respiratory system . It’s important to handle this compound with appropriate safety measures.
Eigenschaften
IUPAC Name |
2-(cyclopropylmethylsulfanyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c7-3-4-8-5-6-1-2-6/h6H,1-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJGPGFHLWANKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


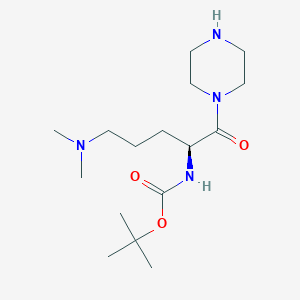
![4-[1-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B1372486.png)
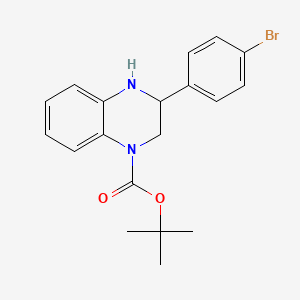
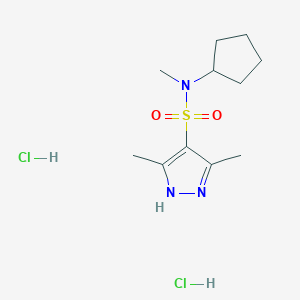

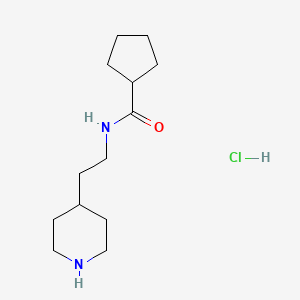
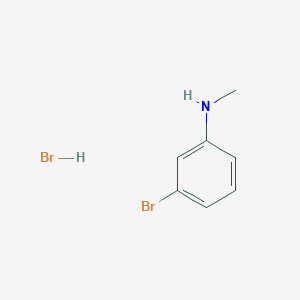
![(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1372498.png)
